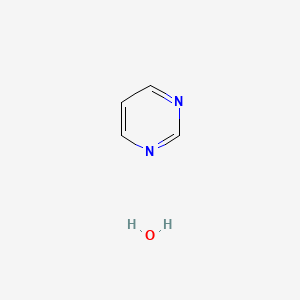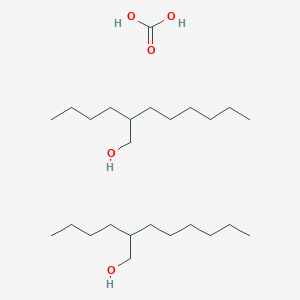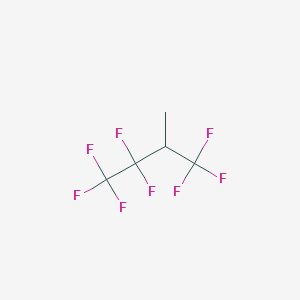
2-Methylperfluorobutane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylperfluorobutane is a fluorinated organic compound known for its unique chemical properties and applications. It is a derivative of perfluorobutane, where one of the hydrogen atoms is replaced by a methyl group. This modification imparts distinct characteristics to the compound, making it valuable in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylperfluorobutane typically involves the fluorination of 2-methylbutane. This process can be carried out using elemental fluorine or other fluorinating agents under controlled conditions. The reaction is highly exothermic and requires careful handling to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure efficient and safe fluorination. The use of catalysts, such as metal fluoride salts, can enhance the selectivity and yield of the desired product. The reaction conditions, including temperature and pressure, are optimized to achieve high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions: 2-Methylperfluorobutane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form perfluorinated alcohols or acids.
Reduction: Reduction reactions can convert it into partially fluorinated derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products:
Oxidation: Perfluorinated alcohols and acids.
Reduction: Partially fluorinated hydrocarbons.
Substitution: Fluorinated ethers and esters.
Aplicaciones Científicas De Investigación
2-Methylperfluorobutane has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and reagent in various organic synthesis reactions.
Biology: The compound is employed in the study of fluorinated biomolecules and their interactions.
Medicine: It is investigated for its potential use in drug delivery systems due to its biocompatibility and stability.
Industry: The compound is used in the production of fluorinated surfactants and lubricants.
Mecanismo De Acción
The mechanism of action of 2-Methylperfluorobutane involves its interaction with various molecular targets. In biological systems, it can interact with lipid membranes, altering their properties and affecting cellular processes. The compound’s high electronegativity and stability make it an effective agent in various chemical reactions, where it can act as a fluorinating reagent or a stabilizer.
Comparación Con Compuestos Similares
Perfluorobutane: Lacks the methyl group, making it less reactive in certain chemical reactions.
2-Methylperfluoropentane: Has an additional carbon atom, leading to different physical and chemical properties.
Perfluoro-2-methyl-2-pentene: Contains a double bond, making it more reactive in addition reactions.
Uniqueness: 2-Methylperfluorobutane’s unique structure, with a methyl group attached to a perfluorinated backbone, imparts distinct reactivity and stability. This makes it particularly valuable in applications requiring high chemical resistance and specific reactivity profiles.
Propiedades
Número CAS |
154381-64-3 |
|---|---|
Fórmula molecular |
C5H4F8 |
Peso molecular |
216.07 g/mol |
Nombre IUPAC |
1,1,1,2,2,4,4,4-octafluoro-3-methylbutane |
InChI |
InChI=1S/C5H4F8/c1-2(4(8,9)10)3(6,7)5(11,12)13/h2H,1H3 |
Clave InChI |
HPNFIKMZNRYMGS-UHFFFAOYSA-N |
SMILES canónico |
CC(C(C(F)(F)F)(F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


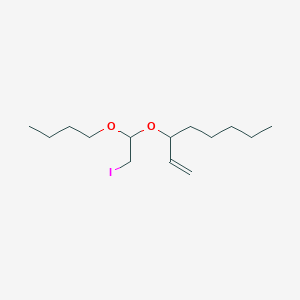
![{2-[4,5-Bis(methylsulfanyl)-2H-1,3-dithiol-2-ylidene]-2H-1,3-dithiol-4-yl}methanol](/img/structure/B12560400.png)
![4-Hydroxy-7-methyl-1-phenyldecahydro-1lambda~5~-phosphinino[2,3-c]pyridine-1-thione](/img/structure/B12560405.png)
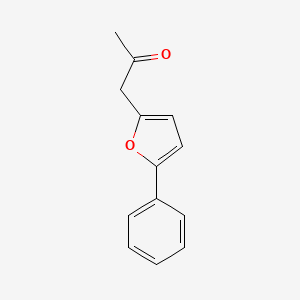
![2,2'-[(2,3,5,6-Tetrachloro-1,4-phenylene)bis(oxy)]diacetyl chloride](/img/structure/B12560433.png)
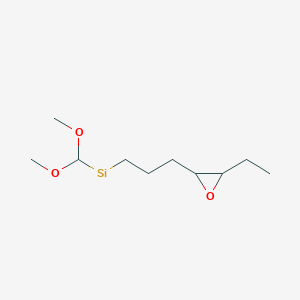
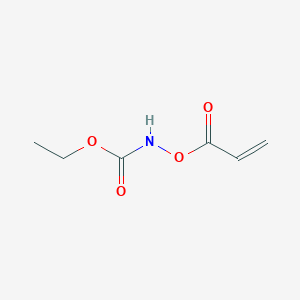
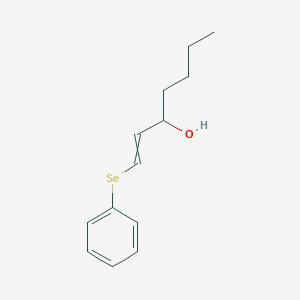
![(1R,2R,5S,7S)-7-ethyl-5-methyl-6,8-dioxabicyclo[3.2.1]octan-2-ol](/img/structure/B12560459.png)
![4-Methoxy-2-methyl-N-[3-(propan-2-yl)phenyl]aniline](/img/structure/B12560463.png)
![[2,6-di(propan-2-yl)phenyl] N-hexoxysulfonylcarbamate](/img/structure/B12560464.png)
![2-Fluoro-4-[(4-pentylphenyl)ethynyl]-1-[(4-propylphenyl)ethynyl]benzene](/img/structure/B12560470.png)
